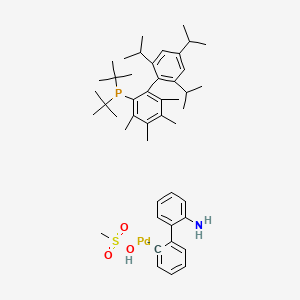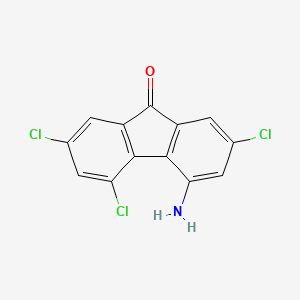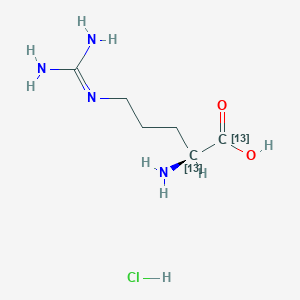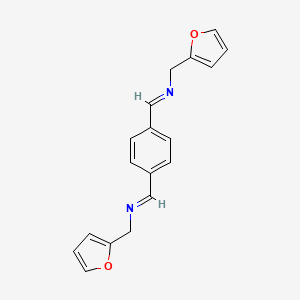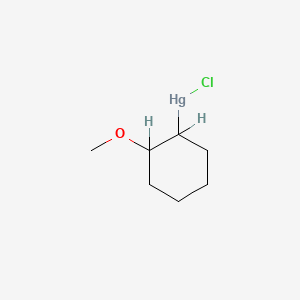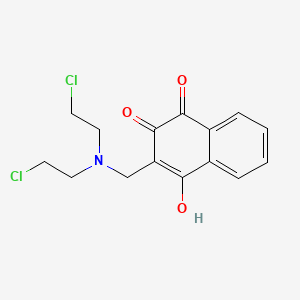
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a naphthoquinone core, which is substituted with a bis(2-chloroethyl)aminomethyl group and a hydroxyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone typically involves the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.
Introduction of the Bis(2-chloroethyl)aminomethyl Group: This step involves the reaction of the naphthoquinone core with bis(2-chloroethyl)amine in the presence of a suitable base, such as sodium hydroxide, to form the desired aminomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The bis(2-chloroethyl)aminomethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aminomethyl derivatives.
科学研究应用
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone involves its interaction with cellular components, leading to various biological effects. The bis(2-chloroethyl)aminomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species that induce oxidative stress and cell death. These combined effects contribute to the compound’s potential anticancer activity.
相似化合物的比较
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Known for its use as an intermediate in chemical synthesis and as a building block for piperazine derivatives.
Bis(2-chloroethyl)ether: Used in organic synthesis and as a solvent.
Uniqueness
Q112 2-(Bis(2-chloroethyl)aminomethyl)-3-hydroxy-1,4-naphthoquinone is unique due to the presence of both the bis(2-chloroethyl)aminomethyl group and the naphthoquinone core, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to similar compounds.
属性
CAS 编号 |
132778-84-8 |
|---|---|
分子式 |
C15H15Cl2NO3 |
分子量 |
328.2 g/mol |
IUPAC 名称 |
3-[bis(2-chloroethyl)aminomethyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15Cl2NO3/c16-5-7-18(8-6-17)9-12-13(19)10-3-1-2-4-11(10)14(20)15(12)21/h1-4,19H,5-9H2 |
InChI 键 |
BFVCSGYCKMCYOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CN(CCCl)CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


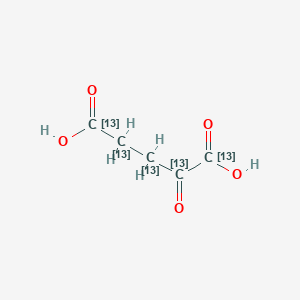
![9-Thiabicyclo[4.2.1]nona-2,7-diene 9,9-dioxide](/img/structure/B15074853.png)
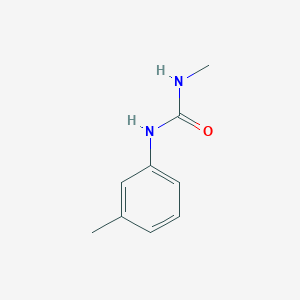

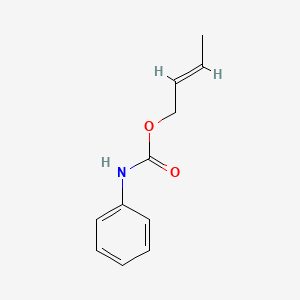
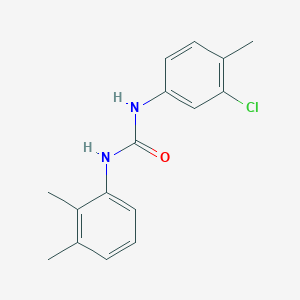
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)

